molecular formula C5H10O4 B167953 2-Deoxy-D-ribose CAS No. 1724-14-7

2-Deoxy-D-ribose

Cat. No. B167953
CAS RN: 1724-14-7
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-CRCLSJGQSA-N
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Description

2-Deoxy-D-ribose, more precisely known as Deoxyribose, is a monosaccharide with the idealized formula H−(C=O)−(CH2)−(CHOH)3−H . It is a deoxy sugar, meaning that it is derived from the sugar ribose by loss of a hydroxy group . It was discovered in 1929 by Phoebus Levene and is most notable for its presence in DNA .


Synthesis Analysis

Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases that catalyze a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) . DERA enzymes have been found to accept also other types of aldehydes as their donor, and in particular as acceptor molecules .


Molecular Structure Analysis

The molecular formula of 2-Deoxy-D-ribose is C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .


Chemical Reactions Analysis

DERA enzymes are acetaldehyde-dependent, Class I aldolases that catalyze a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) .


Physical And Chemical Properties Analysis

2-Deoxy-D-ribose has a molecular formula of C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .

Scientific Research Applications

Physicochemical Characteristics in DNA

2-Deoxy-D-ribose is key to understanding biological radiation stress due to its role in DNA strands. Its physicochemical characteristics, especially when exposed to different energies of X-rays, show changes in spectral characteristics. This suggests variations in its chemical state and structure depending on irradiation energy, impacting DNA's response to radiation (Akamatsu & Yokoya, 2001).

Wound Healing and Angiogenesis

2-Deoxy-D-Ribose has been explored for developing wound dressings to induce angiogenesis in chronic wounds. It stimulates pro-angiogenic activities and wound healing, being effective in both normal and diabetic rat models. Its pro-angiogenic properties, stability, low cost, and ease of incorporation into dressings make it a valuable alternative for wound treatment (Dikici et al., 2021).

Role in Biopolymers

2-Deoxy-D-ribose, as a component of DNA, contrasts with other pentoses like l-arabinose and d-xylose, which are typically found in plant cell walls. Its role in nucleic acids, crucial for hereditary material, highlights an unresolved question about why certain pentoses are components of such important biopolymers (Sasajima & Yoneda, 1989).

Conformational Studies in Monosaccharides

Conformational studies of 2-Deoxy-D-ribose, particularly in the gas phase, provide insights into its structural dynamics. This research is fundamental for understanding the behavior of nucleic acid components under various conditions (Azofra et al., 2014).

Prebiotic Synthesis and Origins of Life

The prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks, promoted by amino esters or amino nitriles, is crucial for understanding the origins of life and the genesis of DNA's backbone (Steer et al., 2017).

Future Directions

2-Deoxy-D-ribose is used as a precursor to deoxyribonucleic acid . It induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . Further, it is used in the synthesis of optically active dipyrrolyl alkanols from pyrroles on the surface of montmorillonite KSF clay . DERA enzymes can use acetaldehyde as the sole substrate, leading in a tandem reaction to the formation of a C6 product, 2,4,6-trideoxyhexose .

properties

IUPAC Name

(3S,4R)-3,4,5-trihydroxypentanal
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InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1
Source PubChem
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InChI Key

ASJSAQIRZKANQN-CRCLSJGQSA-N
Source PubChem
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Canonical SMILES

C(C=O)C(C(CO)O)O
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Isomeric SMILES

C(C=O)[C@@H]([C@@H](CO)O)O
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Molecular Formula

C5H10O4
Record name deoxyribose
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DSSTOX Substance ID

DTXSID701015730, DTXSID70883428
Record name 2-Deoxy-DL-ribose
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Record name (3S,4R)-3,4,5-Trihydroxypentanal
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Molecular Weight

134.13 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-2-Deoxyribose
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Product Name

2-Deoxy-D-ribose

CAS RN

533-67-5, 1724-14-7
Record name Deoxyribose
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Record name D-2-Deoxyribose
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Record name D-erythro-Pentose, 2-deoxy-
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Record name 2-Deoxy-DL-ribose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,640
Citations
NS BROWN, R BICKNELL - Biochemical Journal, 1998 - portlandpress.com
… thymidine to the base thymine and the sugar 2-deoxy-D-ribose 1-phosphate. The latter can … increase in production of the angiogenic 2-deoxy-D-ribose. Compounds outside the cell are …
Number of citations: 283 portlandpress.com
M Haridas, EMM Abdelraheem, U Hanefeld - Applied microbiology and …, 2018 - Springer
… Here, in this review, the focus is on 2-deoxy-d-ribose 5-phosphate aldolase (DERA), which is an acetaldehyde-dependent (group I) aldolase. It converts acetaldehyde to yield 2-deoxy …
Number of citations: 46 link.springer.com
R Ikeda, T Furukawa, M Kitazono, K Ishitsuka… - Biochemical and …, 2002 - Elsevier
… 2-Deoxy-D-ribose inhibits a number of components of the caspase-mediated hypoxiainduced … by which 2-deoxy-D-ribose confers the resistance to apoptosis. Thus 2-deoxy-D-ribose-…
Number of citations: 98 www.sciencedirect.com
S Jennewein, M Schürmann, M Wolberg… - Biotechnology …, 2006 - Wiley Online Library
… In this study we applied directed evolution to optimize Escherichia coli 2deoxy-D-ribose 5-phosphate aldolase (DERA) as biocatalyst for the industrial synthesis of (3R,5S)6-chloro-2,4,6-…
Number of citations: 202 onlinelibrary.wiley.com
H Fei, C Zheng, X Liu, Q Li - Process Biochemistry, 2017 - Elsevier
… From the protein structure analysis of DERA Eco , Desantis and coworkers rationally redesigned DERA Eco to increase its activity toward 2-deoxy-d-ribose: a mutant, DERA Eco …
Number of citations: 27 www.sciencedirect.com
I Peña, EJ Cocinero, C Cabezas, A Lesarri… - Angewandte …, 2013 - Wiley Online Library
… A clear picture of the conformational panorama of isolated 2-deoxy-D-ribose has been revealed using Fourier-transform microwave spectroscopy in conjunction with a UV ultrafast laser …
Number of citations: 47 onlinelibrary.wiley.com
RK Ness, HG Fletche Jr - Journal of the American Chemical …, 1960 - ACS Publications
… In view of the relative accessibility of 2-deoxy-D-ribose,6 the direct synthesis of such … 2-Deoxy-Dribose was converted to its known diisobutyl dithioacetal8 and mono-J>-nitrobenzoylated …
Number of citations: 42 pubs.acs.org
V Daier, S Signorella, M Rizzotto… - Canadian journal of …, 1999 - cdnsciencepub.com
… In this paper, we compare the CrVI reduction by D-ribose and 2-deoxy-Dribose, and provide with new information on the influence of the furanose hydroxyl groups on the reaction …
Number of citations: 55 cdnsciencepub.com
S Dikici, AJ Bullock, M Yar, F Claeyssens… - Microvascular …, 2020 - Elsevier
… We have previously revealed the potential of 2-deoxy-d-ribose (2dDR) as an alternative pro-angiogenic agent to induce angiogenesis and accelerates wound healing. However, to date…
Number of citations: 31 www.sciencedirect.com
CB Reese, Q Wu - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… in Scheme 3, for the conversion of 2-deoxy-D-ribose 13 into the lactone 16 to be both more … unprotected 2-deoxy-D-ribose 13) requires a reaction time of 5 days. First, 2-deoxy-D-ribose …
Number of citations: 51 pubs.rsc.org

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